![molecular formula C8H16N2O3S B2942880 4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione CAS No. 866020-38-4](/img/structure/B2942880.png)
4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
Scientific Research Applications
Synthesis of Novel Derivatives
A study by Karimian et al. (2017) focused on the synthesis of new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine. This work highlighted the cyclocondensation process involving morpholinopyrimidine-thiol and dimethylcyclohexane-dione, leading to compounds with potential applications in heterocyclic chemistry and drug development, excluding drug use, dosage, and side effects as per the requirements (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Reactions with Trifluoromethanesulfonic Anhydride
Shainyan et al. (2003) investigated the reactions of secondary cyclic amines, including morpholine and 1λ6,4-thiazinane-1,1-dione, with trifluoromethanesulfonic anhydride. This study provides insights into the formation of triflamides and triflates, valuable for understanding the chemical behavior and potential industrial applications of these compounds (Shainyan, Tolstikov, & Zhinkin, 2003).
Biological Activity and Synthesis Techniques
Research by Kulakov et al. (2015) on the synthesis and biological activity of 5,6-dihydro-1,3-thiazin-4-one derivatives, including compounds with morpholine groups, showed high antiradical and anti-inflammatory activity. This highlights the potential of morpholine derivatives in developing new therapeutic agents (Kulakov, Shulgau, Turdybekov, Turdybekov, & Sadyrbekov, 2015).
Polylactone Polymerization
A study by Kricheldorf and Hauser (2001) on the polymerization of morpholine-2,5-dione and its derivatives for producing polylactones showcased the utility of these compounds in creating biodegradable polymers, with implications for materials science and environmental sustainability (Kricheldorf & Hauser, 2001).
Domino Reactions for Heterocyclic Compound Synthesis
Sun et al. (2009) explored domino reactions involving 1,3-thiazolidinedione, leading to the synthesis of dihydrothiophenes and spirocyclic compounds, including those with morpholine groups. This method offers a novel approach for creating heterocyclic compounds with potential applications in drug discovery and development (Sun, Zhang, Xia, & Yan, 2009).
Mechanism of Action
Target of Action
4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) and is classified as an aromatic amine . Its primary targets are likely to be proteins or enzymes that interact with aromatic amines.
Mode of Action
As an aromatic amine, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Result of Action
As a versatile chemical compound, it is widely used in scientific research, suggesting that it may have diverse effects depending on the context of its use.
Safety and Hazards
properties
IUPAC Name |
4-morpholin-4-yl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c11-14(12)7-3-10(4-8-14)9-1-5-13-6-2-9/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYKATCQQSQHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione |
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